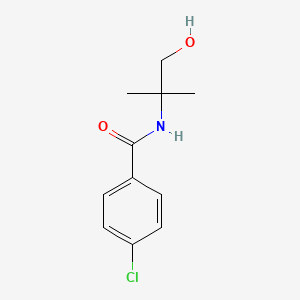

4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Description

4-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (IUPAC name: this compound) is a structurally modified derivative of Bezafibrate, a clinically approved fibrate-class drug used to regulate lipid metabolism. The compound is synthesized via a chemoselective reduction of Bezafibrate’s carboxylic acid group using a mixed anhydride intermediate, followed by sodium borohydride reduction under mild conditions (−15 °C) . This method yields the alcohol derivative in high purity (>95%) and excellent yield (86–92%) without requiring chromatographic purification .

Properties

IUPAC Name |

4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCDBNLEKJGIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-amino-2-methylpropan-2-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 4-chloro-N-(1-oxo-2-methylpropan-2-yl)benzamide.

Reduction: 4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzene.

Substitution: 4-substituted-N-(1-hydroxy-2-methylpropan-2-yl)benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide shows potential as a lead compound for the development of new pharmaceuticals. Its structural features may contribute to:

- Antimicrobial Properties : The compound's ability to interact with biological targets suggests potential use in developing antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis.

Enzyme Interaction Studies

The mechanism of action for this compound involves interactions with specific enzymes or receptors:

- The hydroxy group can form hydrogen bonds with amino acid residues in enzyme active sites.

- The chloro group may engage in hydrophobic interactions, potentially altering enzyme activity and leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into possible applications for this compound:

Case Study Insights :

- Inhibition of Phospholipase A2 : Compounds structurally similar to this compound have been shown to inhibit lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar benzamide derivatives reveal important data regarding absorption, distribution, metabolism, and excretion (ADME), critical for assessing their therapeutic potential.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

4-Chloro-N-(2-methoxyphenyl)benzamide

- Structure : The methoxy group at the 2-position of the phenyl ring replaces the hydroxy-2-methylpropan-2-yl group.

- Crystallography : The methoxyphenylamide moiety adopts a near-planar conformation (dihedral angle: 5.10°), stabilized by intramolecular N–H⋯O interactions forming an S(5) ring. Intermolecular Cl⋯O interactions (3.187 Å) create symmetric dimers, influencing packing and solubility .

- Synthesis : Prepared via refluxing 4-chlorobenzoyl chloride with o-anisidine in CCl₄, contrasting with the reductive approach used for the target compound .

4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A)

- Structure : Incorporates a sulfonyl group and a propyl chain, increasing steric bulk and altering electronic properties.

- Synthesis : Synthesized via sequential reactions of propan-1-amine with 4-methylbenzenesulfonyl chloride and 3-chlorobenzoyl chloride. The sulfonyl group enhances stability but reduces solubility in polar solvents .

Halogen-Substituted Analogs

2-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

- Structure : Chlorine at the 2-position instead of 4-position on the benzamide ring.

- SMILES: CC(C)(CO)NC(=O)C1=CC=CC=C1Cl .

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

4-Bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

- Structure : Dual halogenation (Br at 4-, Cl at 2-position) introduces steric and electronic complexity.

- Application : Used in high-throughput screening for halogen-dependent protein interactions (CAS: 1157320-22-3) .

Heterocyclic and Sulfonamide Derivatives

4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

- Structure : Sulfamoyl group increases polarity and hydrogen-bonding capacity.

- Applications : Explored as a sulfonamide-based enzyme inhibitor (CAS: 59477-42-8) .

Key Research Findings

- Synthetic Efficiency : The target compound’s reductive synthesis (−15 °C, mixed anhydride) offers superior chemoselectivity compared to traditional acyl chloride methods .

- Crystallographic Insights : Methoxy analogs exhibit planar conformations critical for crystal engineering, while bulkier substituents (e.g., sulfonyl) disrupt packing .

- Biological Relevance : Halogen positioning (2- vs. 4-) significantly alters electronic profiles, impacting interactions with hydrophobic enzyme pockets .

Biological Activity

4-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is an aromatic amide with potential biological activities that have garnered interest in scientific research and pharmaceutical development. This compound is characterized by its chloro substituent and a hydroxyalkyl group, which contribute to its interaction with biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the hydroxy group allows for hydrogen bonding, while the chloro group can engage in hydrophobic interactions, influencing the compound's biological activity.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the chloro group may participate in hydrophobic interactions. These interactions can modulate the activity of target enzymes or receptors, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, which could be beneficial in managing chronic inflammatory conditions.

- Drug Development Potential : Its ability to interact with specific molecular targets positions it as a promising candidate in drug development, particularly for conditions influenced by enzyme activity.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Potential effectiveness against various pathogens | |

| Anti-inflammatory | Possible reduction of inflammation markers | |

| Drug Development | Interaction with enzyme targets suggests therapeutic potential |

Case Studies

- Antimicrobial Testing : In a study assessing various derivatives of benzamides, this compound demonstrated moderate activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Research involving enzyme assays showed that this compound could inhibit specific enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.

Q & A

Q. What are the optimized synthetic routes for 4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, and how can chemoselectivity be ensured?

Methodological Answer: The synthesis of this compound can be achieved via a nucleophilic substitution or coupling reaction. For example, in a study of a structurally analogous benzamide derivative, pyridine and dichloromethane were used as solvents to promote chemoselective acylation of the hydroxyl group while avoiding side reactions at the chloro-substituted aromatic ring . Key steps include:

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Methodological Answer: Stability studies should employ kinetic analysis under controlled conditions. For example, rate constants for hydrolysis of similar N-hydroxymethyl benzamides were determined in aqueous solutions at 25°C and ionic strength (KCl). Techniques include:

- Spectrofluorometry: Monitor degradation products via fluorescence intensity changes .

- HPLC-MS: Track parent compound depletion and identify degradation byproducts .

- pH Dependence: Test stability across pH 3–10 to identify labile functional groups (e.g., hydroxymethyl) .

Advanced Research Questions

Q. What catalytic applications does this compound have in C–C coupling reactions, and how can its efficacy be quantified?

Methodological Answer: Benzamide derivatives have been used as ligands in Suzuki-Miyaura coupling. For example, thiourea-functionalized benzamides catalyzed aryl halide coupling with phenylboronic acids. Key steps:

- Catalytic Screening: Use GC-MS to quantify biphenyl product formation and calculate turnover frequencies (TOF) .

- Ligand Design: Introduce electron-withdrawing groups (e.g., -Cl) to enhance metal coordination and catalytic activity .

- Mechanistic Probes: Employ -NMR to track fluorine-containing intermediates in trifluoromethyl-substituted analogs .

Q. How can computational methods predict the compound’s interaction with biological targets like PPARδ?

Methodological Answer: Molecular docking and MD simulations are critical. For instance, GSK3787 (a structurally related PPARδ antagonist) was studied using:

- Docking Software (AutoDock Vina): Model interactions between the chloro-benzamide moiety and PPARδ’s hydrophobic binding pocket .

- Free Energy Calculations (MM-PBSA): Quantify binding affinities and identify key residues (e.g., Tyr437) .

- QSAR Models: Corrogate substituent effects (e.g., -CF vs. -Cl) on inhibitory potency .

Q. What experimental and computational approaches resolve contradictions in crystallographic data for benzamide derivatives?

Methodological Answer: Contradictions in crystal packing or hydrogen-bonding networks can arise due to polymorphism. Strategies include:

- SHELX Refinement: Use SHELXL for high-resolution refinement of X-ray data, particularly for resolving disordered solvent molecules .

- DFT Calculations: Compare experimental vs. computed IR/Raman spectra to validate hydrogen-bonding patterns .

- Synchrotron Radiation: Collect high-quality data for twinned crystals, leveraging SHELXD for structure solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.